4-(2-Bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

CAS No.: 2097903-44-9

Cat. No.: VC7708431

Molecular Formula: C15H14BrN3O3S

Molecular Weight: 396.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097903-44-9 |

|---|---|

| Molecular Formula | C15H14BrN3O3S |

| Molecular Weight | 396.26 |

| IUPAC Name | 4-(2-bromophenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |

| Standard InChI | InChI=1S/C15H14BrN3O3S/c16-13-5-1-2-6-14(13)23(21,22)18-8-9-19(15(20)11-18)12-4-3-7-17-10-12/h1-7,10H,8-9,11H2 |

| Standard InChI Key | PGEHYFJJFCDKQG-UHFFFAOYSA-N |

| SMILES | C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2Br)C3=CN=CC=C3 |

Introduction

Chemical Identity and Structural Features

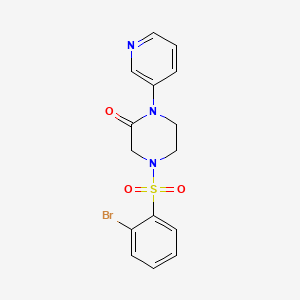

The molecular formula of 4-(2-bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is C₁₅H₁₄BrN₃O₃S, with a molecular weight of 396.3 g/mol . Its structure consists of a six-membered piperazin-2-one ring, where the sulfonyl group from 2-bromobenzenesulfonic acid is attached to the nitrogen at position 4, and a pyridin-3-yl group is bonded to the nitrogen at position 1 (Figure 1). The bromine atom at the ortho position of the benzene ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

The ortho-substituted bromine on the benzenesulfonyl group distinguishes this compound from its para-substituted analogs, such as 4-(4-bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one . This positional isomerism may alter crystal packing, solubility, and biological target engagement .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of piperazin-2-one derivatives typically involves multi-step reactions, including:

-

N-alkylation or N-arylation of piperazine precursors.

-

Sulfonylation using benzenesulfonyl chlorides.

-

Coupling reactions to introduce heteroaromatic groups like pyridin-3-yl.

A analogous compound, 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine, was synthesized via a nucleophilic substitution reaction between a brominated intermediate and a fluoropyridin-ol derivative in the presence of K₂CO₃ and KI in acetonitrile . Similarly, 4-(4-bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one was prepared using a Suzuki–Miyaura coupling reaction between a boronic ester and a halogenated pyridine . Applying these methods, 4-(2-bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one could be synthesized through:

-

Step 1: Reaction of piperazin-2-one with 2-bromobenzenesulfonyl chloride to install the sulfonyl group.

-

Step 2: Pd-catalyzed coupling with 3-bromopyridine to introduce the pyridin-3-yl moiety .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 2-Bromobenzenesulfonyl chloride, K₂CO₃, CH₃CN | 60–70% | |

| 2 | 3-Bromopyridine, Pd(PPh₃)₄, K₃PO₄, THF/H₂O | 50–55% |

Physicochemical and Spectroscopic Properties

While experimental data for this specific compound are scarce, its analogs provide clues:

-

Solubility: Piperazin-2-one derivatives are generally soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly soluble in water due to the hydrophobic benzenesulfonyl group .

-

Stability: The sulfonamide linkage is resistant to hydrolysis under physiological conditions, making such compounds suitable for oral administration .

-

Spectroscopy:

Biological Activity and Mechanistic Insights

Piperazin-2-one derivatives are explored for their affinity toward central nervous system (CNS) targets. For example, 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines exhibit potent agonism at dopamine D₂ and serotonin 5-HT₁A receptors (EC₅₀ = 2–10 nM) . The pyridin-3-yl group in 4-(2-bromobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one may similarly engage π-π interactions with aromatic residues in receptor binding pockets.

Hypothesized Targets:

-

Kinase Inhibition: Pyridine-containing sulfonamides, such as DDD85646, inhibit Trypanosoma brucei N-myristoyltransferase (IC₅₀ = 2 nM) .

-

Antimicrobial Activity: Bromobenzenesulfonyl derivatives show activity against Gram-positive bacteria (MIC = 4–8 µg/mL) .

Applications in Medicinal Chemistry

CNS Drug Development

The compound’s low polar surface area (PSA ≈ 76 Ų) and moderate logP (~2.5) suggest blood-brain barrier permeability, a key attribute for CNS agents . Structural analogs have been optimized for brain penetration by capping sulfonamide groups, reducing PSA, and enhancing metabolic stability .

Antiparasitic Agents

Bromine’s electron-withdrawing effects enhance sulfonamide electrophilicity, potentially improving binding to parasitic enzyme active sites. For instance, pyrazole sulfonamides with similar architectures cure Trypanosoma brucei infections in murine models at 50 mg/kg .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume